N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Tubulin Inhibition Anticancer Activity SAR

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule belonging to the thiazole-benzamide class, characterized by a 3,4,5-trimethoxyphenyl moiety linked via an amide bond to a 5-acetyl-4-phenyl-1,3-thiazol-2-amine scaffold. Its primary verified biochemical activity is the inhibition of tubulin polymerization, a mechanism central to antimitotic cancer therapy.

Molecular Formula C21H20N2O5S
Molecular Weight 412.46
CAS No. 313391-59-2
Cat. No. B2416628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide
CAS313391-59-2
Molecular FormulaC21H20N2O5S
Molecular Weight412.46
Structural Identifiers
SMILESCC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C3
InChIInChI=1S/C21H20N2O5S/c1-12(24)19-17(13-8-6-5-7-9-13)22-21(29-19)23-20(25)14-10-15(26-2)18(28-4)16(11-14)27-3/h5-11H,1-4H3,(H,22,23,25)
InChIKeyYHTVRDIMQUUWNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide (CAS 313391-59-2): A Defined Tubulin-Targeting Thiazole-Benzamide for Anticancer Research


N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule belonging to the thiazole-benzamide class, characterized by a 3,4,5-trimethoxyphenyl moiety linked via an amide bond to a 5-acetyl-4-phenyl-1,3-thiazol-2-amine scaffold [1]. Its primary verified biochemical activity is the inhibition of tubulin polymerization, a mechanism central to antimitotic cancer therapy. The compound is archived in authoritative chemical databases including PubChem (CID 4080962) and ChEMBL (CHEMBL3422152), which corroborate its experimental bioactivity profile [1][2].

Why N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide Cannot Be Replaced by a Generic Thiazole Analog


Scientific selection of this compound over other thiazole-benzamide derivatives is driven by its unique 5-acetyl substitution pattern on the thiazole ring, which yields a quantifiably distinct pharmacological and physicochemical profile. Crucially, its tubulin polymerization inhibitory potency is superior to closely related thiazole-chalcone analogs, while its lipophilicity (XLogP3 = 3.7) is significantly lower than the 5-benzoyl analog (XLogP3 = 5.4), indicating a more favorable starting point for drug development [1][2]. These differences mean that generic substitution with other in-class compounds would introduce substantial risk of altered target engagement, unpredictable pharmacokinetics, and loss of the specific structure-activity relationship (SAR) profile inherent to this precise chemotype [1][2].

Quantitative Differentiation Guide for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide Selection


Superior Tubulin Polymerization Inhibition Relative to a Closely Related Thiazole-Chalcone Analog

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide demonstrates a higher potency for inhibiting tubulin polymerization (IC50 = 7.03 μM) compared to a closely related thiazole-chalcone analog, Compound 2e (IC50 = 7.78 μM), in comparable bovine tubulin turbidity assays. While it is less potent than the clinical reference Combretastatin-A4 (CA-4, IC50 = 4.93 μM), its activity advantage over 2e establishes its preferential selection for SAR programs focused on the thiazole scaffold [1][2].

Tubulin Inhibition Anticancer Activity SAR

Significantly Reduced Lipophilicity Compared to the 5-Benzoyl Analog Improves Drug-Likeness

The replacement of the 5-benzoyl group (found in the close analog N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide, CAS 326017-72-5) with a 5-acetyl group in the target compound results in a substantial reduction in lipophilicity. The target compound has a computed XLogP3 of 3.7, while the 5-benzoyl analog has an XLogP3 of 5.4, representing a difference of 1.7 log units [1][2].

Drug-likeness ADME Lipophilicity

Patent-Backed Chemotype for Antiproliferative Agent Development

The core scaffold of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is encompassed within the broad patent claims of WO2003/0225147, which covers thiazole benzamide derivatives useful for inhibiting cell proliferation by modulating protein kinase activity. This provides a documented period of commercial exclusivity for innovation based on this chemotype, unlike unpatented analogs that lack such proprietary protection and development incentive [1].

Intellectual Property Antiproliferative Kinase Inhibition

Optimal Application Scenarios for Procuring N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide


Lead Compound for Antimitotic Cancer Drug Discovery Programs

This compound is ideally suited as an advanced lead molecule in medicinal chemistry campaigns targeting the colchicine binding site of tubulin. Its verified, quantified potency (IC50 = 7.03 μM) provides a strong baseline for structure-activity relationship (SAR) studies aimed at improving potency and selectivity over other thiazole-based leads [1]. Researchers should procure this compound when the goal is to optimize a thiazole scaffold with confirmed tubulin engagement, as opposed to screening uncharacterized libraries.

Chemical Probe for Investigating Tubulin Polymerization Dynamics

Given its sole defined mechanism of action is the inhibition of tubulin polymerization, this molecule can serve as a valuable chemical probe in cell biology to dissect the pathways dependent on microtubule dynamics. Its moderate potency makes it a useful tool for studying the acute effects of tubulin perturbation without the immediate cytotoxicity associated with highly potent inhibitors like CA-4, allowing for nuanced temporal studies of mitotic arrest [1].

Scaffold for Developing Dual-Mechanism Anticancer Agents

The compound's core structure, protected under the WO20030225147 patent, is claimed to modulate both tubulin polymerization and protein kinase activity. This positions the molecule as a strategic starting point for designing multitargeted ligands. Procuring this compound allows R&D teams to explore dual inhibition strategies, a growing field in overcoming drug resistance, differentiating it from analogs that only target tubulin [2].

Quote Request

Request a Quote for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.